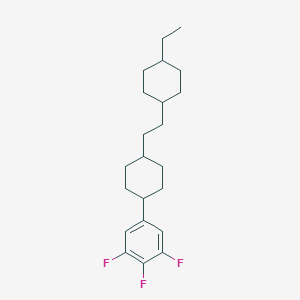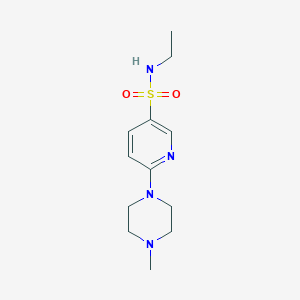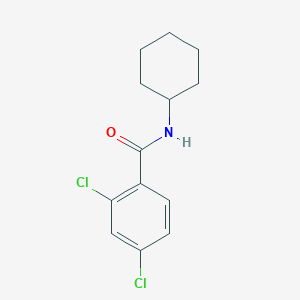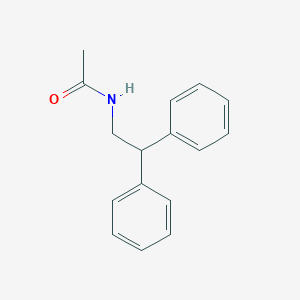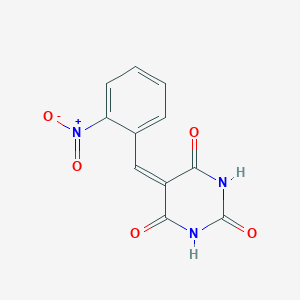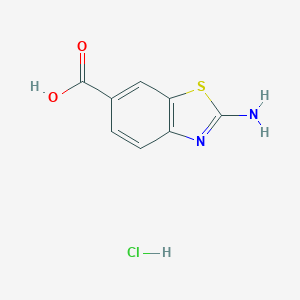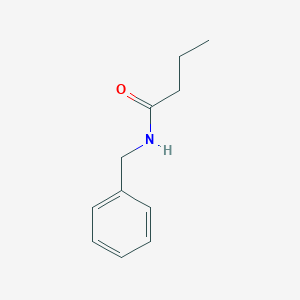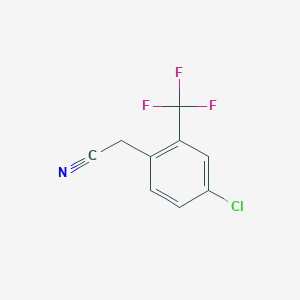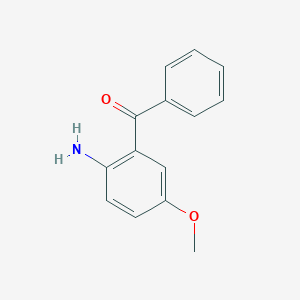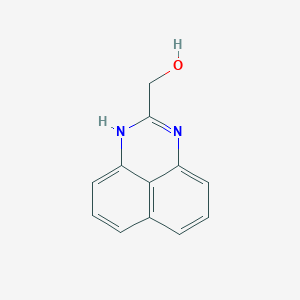
1H-perimidin-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-perimidin-2-ylmethanol is a chemical compound that belongs to the family of perimidines. It is a potential molecule for the development of new drugs due to its unique structure and various biological activities.
Wirkmechanismus
The mechanism of action of 1H-perimidin-2-ylmethanol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemische Und Physiologische Effekte
1H-perimidin-2-ylmethanol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-perimidin-2-ylmethanol in lab experiments is its high yield and purity. It can be synthesized using simple and cost-effective methods, which makes it easily accessible for researchers. However, one of the limitations is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
For research include the development of new drugs, the study of its mechanism of action, and the identification of its molecular targets.
Synthesemethoden
The synthesis of 1H-perimidin-2-ylmethanol can be achieved through several methods. One of the most common methods is the reaction of 2-aminopyridine with formaldehyde in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2-aminopyridine with paraformaldehyde in the presence of hydrochloric acid. Both methods result in the formation of 1H-perimidin-2-ylmethanol with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1H-perimidin-2-ylmethanol has been extensively studied for its potential biological activities. It has been shown to exhibit antimicrobial, antitumor, antifungal, and anti-inflammatory properties. Additionally, it has been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase and carbonic anhydrase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
20956-94-9 |
|---|---|
Produktname |
1H-perimidin-2-ylmethanol |
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1H-perimidin-2-ylmethanol |
InChI |
InChI=1S/C12H10N2O/c15-7-11-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h1-6,15H,7H2,(H,13,14) |
InChI-Schlüssel |
JEZCQKKWTIYYMX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



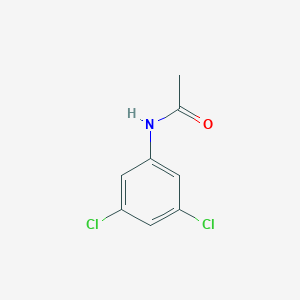
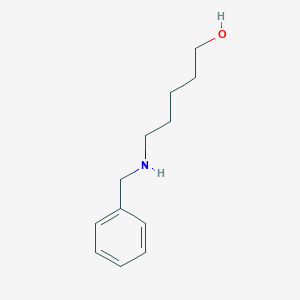
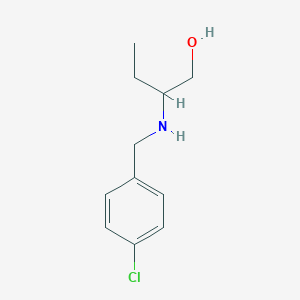
![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)
